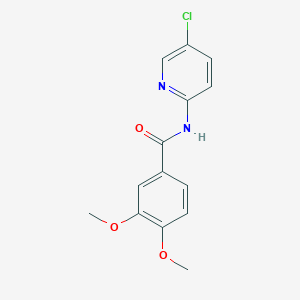

![molecular formula C18H16N2O3 B5524804 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds and employing various organic synthesis techniques such as condensation, cyclization, and functional group transformations. For instance, the synthesis of benzoxazines, quinazolin-ones, and quinoline-ones can be achieved through palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, demonstrating the versatility and complexity of synthetic approaches used for these compounds (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These analyses reveal the arrangement of atoms, molecular geometry, and electronic structure, which are critical for understanding the compound's reactivity and properties. The structural investigation of 4-amido-2-phenyl-1,2-dihydro-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives highlights the importance of molecular design in achieving desired biological activity (Lenzi et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and electrophilic addition, depending on their functional groups and reaction conditions. These reactions can alter the compound's chemical properties, leading to new derivatives with different physical and chemical characteristics. The synthesis and characterization of novel ferrocene-containing quinolines illustrate the diversity of chemical reactions and properties of quinoline derivatives (Pejović et al., 2017).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting point, solubility, and crystallinity, are determined by their molecular structure and intermolecular interactions. These properties are crucial for the compound's application in various fields, including pharmaceuticals and materials science. The synthesis and properties of 2-amino-4-methoxy benzoic acid provide insights into the influence of molecular structure on the physical properties of quinoline derivatives (Jiang Jian-hui, 2010).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their functional groups, electronic structure, and molecular geometry. These properties determine the compound's reactivity, stability, and interaction with other molecules. The study of the chemical properties of quinoline derivatives is essential for their application in chemical synthesis, pharmaceutical development, and materials science. The synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs highlight the relationship between chemical structure and biological activity (Chen et al., 2011).

Scientific Research Applications

Electrochemical and Pharmacological Research

Electrochemical Properties and Mechanisms : Research on quinones, including derivatives with methoxy and methyl groups similar to 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, has shown their importance in electrochemical studies. For instance, the electrochemical behavior of α-hydroxy and α-methoxy quinones has been correlated with acidity changes in acetonitrile, highlighting the influence of internal proton donors and external proton sources on reduction mechanisms. This type of study is crucial for understanding redox processes in organic compounds and could inform electrochemical applications of 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid (Bautista-Martínez, González, & Aguilar-martínez, 2004).

Pharmacological Evaluation : Derivatives of quinoline have been evaluated for their pharmacological properties, notably as human A3 adenosine receptor antagonists. These studies involve synthesizing and testing quinoline derivatives for selective inhibitory activity, providing a framework for assessing 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid in similar receptor-targeted drug development (Lenzi et al., 2006).

Chemical Synthesis and Material Science

Synthesis of Analogues : Research on the synthesis of quinoline and naphthyridine analogues, such as isoaaptamine, a PKC inhibitor, underscores the methodologies for creating structurally complex molecules from simpler quinoline precursors. These synthetic strategies could be adapted for synthesizing and studying derivatives of 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid for potential biological activity (Walz & Sundberg, 2000).

Material Science Applications : Compounds with quinoline structures are also explored for material science applications, including the development of fluorescent probes and sensors. The synthesis and characterization of quinoline-derivatized fluoresceins for Zn(II) detection in biological systems offer insights into the design of chemosensors and the importance of quinoline derivatives in creating responsive materials. This research avenue could be relevant for employing 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid in sensor development (Nolan et al., 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-9-17(15-10-14(23-2)7-8-16(15)19-11)20-13-5-3-12(4-6-13)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDORVYRVHBBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)

![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

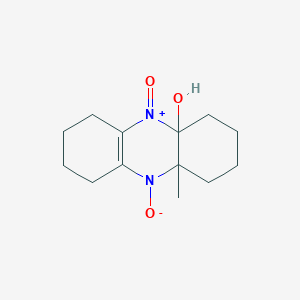

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

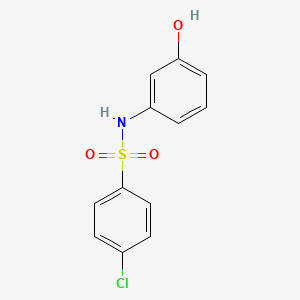

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)

![N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)